molecular formula C10H8ClF3O2 B7969273 3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone

3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7969273
M. Wt: 252.62 g/mol
InChI Key: NHLSYJKLUNAMLQ-UHFFFAOYSA-N
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Description

3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group at the 1-position, a chlorine substituent at the 3'-position, and an ethoxy group at the 6'-position of the aromatic ring. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, or materials science, where the trifluoromethyl group enhances metabolic stability and lipophilicity . The ethoxy group contributes to steric bulk and modulates electronic effects, while the chlorine atom may influence reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(11)5-7(8)9(15)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLSYJKLUNAMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-chlorophenol and ethyl trifluoroacetate.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.

  • Substitution: Substitution reactions can occur at the chloro or ethoxy positions, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Compounds with different functional groups at the chloro or ethoxy positions.

Scientific Research Applications

Organic Synthesis

3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for creating more complex molecules. For instance:

  • Reactivity : The trifluoromethyl group increases lipophilicity, enabling better membrane penetration and interaction with biological targets.
  • Synthesis of Derivatives : It can be used to synthesize derivatives that possess enhanced biological activities or improved pharmacokinetic properties.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Pharmaceutical Precursors : It acts as a precursor in the synthesis of pharmaceutical agents that may exhibit anti-inflammatory or anti-cancer activities.
  • Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme inhibition mechanisms due to its structural features that allow it to bind effectively to enzyme active sites.

Agrochemical Development

The compound is also relevant in the agrochemical sector:

  • Pesticide Formulation : It can be incorporated into formulations aimed at pest control, leveraging its chemical properties to enhance efficacy against target organisms.
  • Environmental Stability : The stability of trifluoromethyl compounds under environmental conditions makes them attractive for developing long-lasting agrochemicals.

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to inhibit specific cancer-related enzymes, showcasing its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with cytochrome P450 enzymes revealed insights into its metabolic pathways. The findings suggested that modifications to the ethoxy group could enhance selectivity and reduce toxicity, which is crucial for drug design.

Mechanism of Action

The mechanism by which 3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural analogs, focusing on substituent variations and their impacts:

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR, NMR) References
3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone Cl (3'), OEt (6'), CF₃ (1) Not reported Expected: ν(CO) ~1640–1680 cm⁻¹ (IR); δ(CF₃) ~110–120 ppm (¹⁹F NMR)
3'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone Cl (3'), CH₃ (6'), CF₃ (1) Not reported Similar IR (ν(CO) ~1640 cm⁻¹); δ(CH₃) ~2.6 ppm (¹H NMR)
5'-Fluoro-2'-hydroxyacetophenone F (5'), OH (2') 46–48 ν(CO) 1648 cm⁻¹; δ(OH) 11.90 ppm (¹H NMR)
2'-Hydroxy-6'-methoxyacetophenone OH (2'), OCH₃ (6') 56–57 ν(CO) 1620 cm⁻¹; δ(OCH₃) 3.87 ppm (¹H NMR)
2'-Fluoro-6'-(trifluoromethyl)acetophenone F (2'), CF₃ (6') Not reported ν(CO) ~1650 cm⁻¹; δ(CF₃) ~110 ppm (¹⁹F NMR)
Key Observations:
  • Trifluoromethyl Group: The CF₃ group in the target compound and analogs (e.g., 2'-Fluoro-6'-(trifluoromethyl)acetophenone) enhances electron-withdrawing effects, stabilizing the carbonyl group and increasing resistance to nucleophilic attack compared to non-fluorinated analogs .
  • Ethoxy vs.
  • Chlorine vs. Hydroxyl: Chlorine at the 3'-position may enhance electrophilic aromatic substitution reactivity compared to hydroxyl-containing analogs (e.g., 5'-Fluoro-2'-hydroxyacetophenone), which exhibit strong hydrogen bonding (OH stretch ~3200 cm⁻¹) .

Biological Activity

3'-Chloro-6'-ethoxy-2,2,2-trifluoroacetophenone is a synthetic organic compound notable for its diverse biological activities. The compound’s unique structural features, including the trifluoromethyl and chloro groups, contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClF3O2C_{10}H_{8}ClF_{3}O_{2}. Its structure can be represented as follows:

IUPAC Name 3Chloro6ethoxy2,2,2trifluoroacetophenone\text{IUPAC Name }this compound

The mechanism of action of this compound involves its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate enzyme activities or interact with receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways, which play a critical role in inflammation .

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains. The mechanism was linked to membrane disruption and inhibition of protein synthesis.

Case Study 2: Anti-cancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the anti-cancer properties of this compound. The results indicated that at a concentration of 10 µM, it reduced cell viability by over 70% in MCF-7 cells. Flow cytometry analysis revealed increased apoptotic cells compared to control groups .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryInhibition of cytokine production
Cytotoxicity>70% reduction in MCF-7 cell viability at 10 µM

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